molecular formula C22H23N3O3 B2596806 1-(1H-indole-3-carbonyl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide CAS No. 1396769-32-6

1-(1H-indole-3-carbonyl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide

Cat. No.: B2596806
CAS No.: 1396769-32-6
M. Wt: 377.444
InChI Key: RFPGRZNCZMBMJU-UHFFFAOYSA-N
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Description

1-(1H-indole-3-carbonyl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide is a complex organic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indole-3-carbonyl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with 1H-indole-3-carbaldehyde, which undergoes a series of reactions including condensation, cyclization, and functional group transformations to introduce the azetidine ring and the methoxyphenyl group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indole-3-carbonyl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form different functional groups.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives, while reduction of the carbonyl group can yield alcohol derivatives.

Scientific Research Applications

1-(1H-indole-3-carbonyl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1H-indole-3-carbonyl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The methoxyphenyl group and azetidine ring can also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

  • 1H-indole-3-carbaldehyde
  • 1H-indole-3-acetic acid
  • 1H-indole-3-butyric acid

Uniqueness

What sets 1-(1H-indole-3-carbonyl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide apart is its unique combination of functional groups, which can result in distinct biological activities and chemical reactivity. The presence of the azetidine ring, in particular, adds a level of complexity and potential for novel interactions that are not seen in simpler indole derivatives.

Properties

IUPAC Name

1-(1H-indole-3-carbonyl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-28-20-9-5-2-6-15(20)10-11-23-21(26)16-13-25(14-16)22(27)18-12-24-19-8-4-3-7-17(18)19/h2-9,12,16,24H,10-11,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPGRZNCZMBMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2CN(C2)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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